molecular formula C10H16N4 B152614 5-(4-Methylpiperazin-1-yl)pyridin-2-amin CAS No. 571189-49-6

5-(4-Methylpiperazin-1-yl)pyridin-2-amin

Katalognummer: B152614
CAS-Nummer: 571189-49-6
Molekulargewicht: 192.26 g/mol
InChI-Schlüssel: QDMPMBFLXOWHRY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(4-Methylpiperazin-1-yl)pyridin-2-amine is a chemical compound with the molecular formula C10H16N4. It is known for its applications in various fields, including chemistry, biology, and industry. The compound features a pyridine ring substituted with a methylpiperazine group, which contributes to its unique chemical properties.

Wissenschaftliche Forschungsanwendungen

5-(4-Methylpiperazin-1-yl)pyridin-2-amine has a wide range of applications in scientific research:

Wirkmechanismus

Target of Action

The primary target of 5-(4-Methylpiperazin-1-yl)pyridin-2-amine is Neuronal Nitric Oxide Synthase (nNOS) . nNOS is an enzyme that plays a crucial role in the production of nitric oxide, a neurotransmitter involved in various neurodegenerative disorders .

Mode of Action

It is known to interact with its target, nnos, and potentially inhibit its activity . This inhibition could lead to a decrease in the production of nitric oxide, thereby affecting neuronal signaling.

Biochemical Pathways

The compound’s interaction with nNOS affects the nitric oxide pathway. Nitric oxide is a key player in the regulation of neuronal signaling and vascular tone. By inhibiting nNOS, the compound may alter these processes, potentially leading to therapeutic effects in neurodegenerative disorders .

Pharmacokinetics

Its molecular weight of 19226 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.

Result of Action

The molecular and cellular effects of 5-(4-Methylpiperazin-1-yl)pyridin-2-amine’s action are likely related to its inhibition of nNOS and the subsequent decrease in nitric oxide production. This could lead to changes in neuronal signaling and potentially provide therapeutic benefits in conditions associated with nitric oxide dysregulation .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methylpiperazin-1-yl)pyridin-2-amine typically involves the reaction of 2-chloropyridine with 4-methylpiperazine. The reaction is carried out under controlled conditions, often in the presence of a base such as potassium carbonate, to facilitate the substitution reaction. The reaction mixture is usually heated to promote the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of 5-(4-Methylpiperazin-1-yl)pyridin-2-amine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

5-(4-Methylpiperazin-1-yl)pyridin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridine ring can be further functionalized.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce amine derivatives.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5-(4-Ethylpiperazin-1-yl)pyridin-2-amine: Similar in structure but with an ethyl group instead of a methyl group.

    1-Methyl-4-(6-aminopyridin-3-yl)piperazine: Another related compound with slight structural differences.

Uniqueness

5-(4-Methylpiperazin-1-yl)pyridin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Biologische Aktivität

5-(4-Methylpiperazin-1-yl)pyridin-2-amine, commonly referred to as 5-MPPA, is a small organic molecule with significant potential in medicinal chemistry due to its diverse biological activities. This compound, characterized by the molecular formula C₁₀H₁₆N₄ and a molecular weight of approximately 192.26 g/mol, features a pyridine ring substituted at the 2-position with an amine group and at the 5-position with a 4-methylpiperazine moiety. Its structural properties enhance its interactions with various biological targets, making it a candidate for drug development, particularly in oncology.

Biological Activities

Research indicates that 5-MPPA exhibits several promising biological activities:

  • Enzyme Inhibition : Studies suggest that 5-MPPA can inhibit various enzymes involved in cancer cell proliferation. Its mechanism of action often involves binding to specific receptors or enzymes, thereby modulating their activity.
  • Cell Line Efficacy : In vitro studies have demonstrated that 5-MPPA shows efficacy against certain cancer cell lines, indicating its potential as an anticancer agent. For instance, it has been tested against PhIP-resistant cancer cells, which are known for their resilience to conventional treatments .
  • Binding Affinities : Interaction studies have focused on the compound's binding affinities to multiple biological targets. These studies are crucial for understanding the pharmacodynamics and pharmacokinetics of 5-MPPA, aiding in the design of more effective derivatives.

Structure-Activity Relationship (SAR)

The unique structure of 5-MPPA contributes to its biological activity. The combination of a methylpiperazine moiety with a pyridine ring enhances its ability to interact with biological targets compared to other similar compounds. This structural specificity is critical for its pharmacological profile and therapeutic potential.

Compound NameCAS NumberSimilarity Index
1-(Pyridin-3-yl)piperazine hydrochloride1010133-97-70.85
5-(4-Ethylpiperazin-1-yl)pyrimidine894853-96-40.61
1-(6-Nitropyridin-3-yl)piperazine775288-71-60.76
5-(4-Nitrosopiperazin-1-yl)pyridin-2-amine223794970.71

Synthesis and Derivatives

The synthesis of 5-MPPA typically involves multi-step organic reactions, which are essential for producing the compound for research and application purposes. The ability to synthesize derivatives of this compound is crucial for enhancing its biological properties and therapeutic efficacy.

Case Studies

Several studies have explored the biological activity of compounds related to or derived from 5-MPPA:

  • Inhibition of Cyclin-dependent Kinases (CDK) : Research has highlighted the role of similar compounds as selective inhibitors of CDK4/6, which are critical in regulating cell cycle progression and are often overactive in cancers. The inhibition of these kinases can lead to significant tumor growth inhibition in various cancer types .
  • Fragment-Based Screening : Advanced methodologies such as fragment-based ligand discovery have been employed to identify new inhibitors that may include derivatives of 5-MPPA. These approaches allow for the mapping of small molecule-protein interactions, providing insights into potential therapeutic applications .
  • High-throughput Screening : A high-throughput screening approach identified a family of compounds that inhibit the growth of PhIP-resistant cancer cells, underscoring the potential utility of derivatives of compounds like 5-MPPA in targeted cancer therapies .

Eigenschaften

IUPAC Name

5-(4-methylpiperazin-1-yl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4/c1-13-4-6-14(7-5-13)9-2-3-10(11)12-8-9/h2-3,8H,4-7H2,1H3,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDMPMBFLXOWHRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CN=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80624889
Record name 5-(4-Methylpiperazin-1-yl)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80624889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

571189-49-6
Record name 5-(4-Methylpiperazin-1-yl)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80624889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(4-methylpiperazin-1-yl)pyridin-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of 1-methyl-4-(6-nitropyridin-3-yl)piperazine (500 mg, 2.25 mmol) in ethanol (20 mL) was added 10% Pd/C (80 mg, 0.75 mmol) and the resulting mixture was stirred under a hydrogen atmosphere for 18 h. The reaction mixture was filtered through celite, washed with ethanol and concentrated to give 5-(4-methylpiperazin-1-yl)pyridin-2-amine.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
80 mg
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

The suspension of 1-methyl-4-(6-nitropyridin-3-yl)piperazine (5 g, 22.5 mmol), NH4Cl (12 g, 225 mmol), and Fe (5 g, 5 mmol) was stirred in EtOH/H2O (1:1) (100 mL) at 80° C. for 3 h. TLC showed starting material 1-methyl-4-(6-nitropyridin-3-yl)piperazine disappeared. After filtration on a pad of Celite, the solvent was removed under vacuum. EA and brine were added into the mixture and the organic layer was separated, dried over Na2SO4 and concentrated at reduced pressure to give 2.5 g of 5-(4-methylpiperazin-1-yl)pyridin-2-amine (yield 60%). LCMS: (M+H)+ 193
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
12 g
Type
reactant
Reaction Step One
Name
Quantity
5 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
EtOH H2O
Quantity
100 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(4-Methylpiperazin-1-yl)pyridin-2-amine
Reactant of Route 2
Reactant of Route 2
5-(4-Methylpiperazin-1-yl)pyridin-2-amine
Reactant of Route 3
Reactant of Route 3
5-(4-Methylpiperazin-1-yl)pyridin-2-amine
Reactant of Route 4
Reactant of Route 4
5-(4-Methylpiperazin-1-yl)pyridin-2-amine
Reactant of Route 5
Reactant of Route 5
5-(4-Methylpiperazin-1-yl)pyridin-2-amine
Reactant of Route 6
5-(4-Methylpiperazin-1-yl)pyridin-2-amine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.